molecular formula C9H16O4S B14620730 Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylbutanoate CAS No. 58029-84-8

Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylbutanoate

Cat. No.: B14620730
CAS No.: 58029-84-8
M. Wt: 220.29 g/mol
InChI Key: LCEQKMZEIAPJEU-UHFFFAOYSA-N
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Description

Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylbutanoate is an organic compound with the molecular formula C10H18O4S. This compound is characterized by the presence of a sulfanyl group attached to a butanoate ester, making it a versatile molecule in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylbutanoate typically involves the reaction of methyl 4-bromobutanoate with methyl thioglycolate in the presence of a base such as sodium methoxide. The reaction is carried out in a solvent like methanol or dichloromethane at room temperature. The product is then purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylbutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylbutanoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various fields, from organic synthesis to industrial applications .

Properties

CAS No.

58029-84-8

Molecular Formula

C9H16O4S

Molecular Weight

220.29 g/mol

IUPAC Name

methyl 4-(2-methoxy-2-oxoethyl)sulfanyl-2-methylbutanoate

InChI

InChI=1S/C9H16O4S/c1-7(9(11)13-3)4-5-14-6-8(10)12-2/h7H,4-6H2,1-3H3

InChI Key

LCEQKMZEIAPJEU-UHFFFAOYSA-N

Canonical SMILES

CC(CCSCC(=O)OC)C(=O)OC

Origin of Product

United States

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